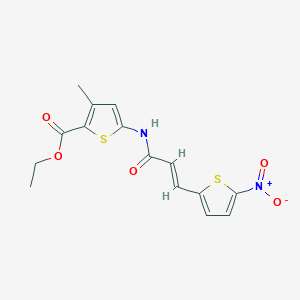

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is an organic compound that features a thiophene ring system. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of nitro and acrylamide groups suggests potential biological activity and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:

Formation of the thiophene ring: Starting from simple precursors like butane-2,3-dione and elemental sulfur.

Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Acrylamide formation: Reaction of the nitrothiophene with acryloyl chloride in the presence of a base like triethylamine.

Esterification: Finally, esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amines.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted thiophenes.

Hydrolysis: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Thiophene derivatives are used as ligands in catalytic systems.

Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.

Biology

Pharmaceuticals: Potential use as intermediates in drug synthesis due to the presence of bioactive groups.

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Antimicrobial Agents: Nitrothiophene derivatives have shown antimicrobial activity.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

Agrochemicals: Used in the synthesis of pesticides and herbicides.

Dyes and Pigments: Components in the synthesis of dyes and pigments due to their chromophoric properties.

Wirkmechanismus

The mechanism of action of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate would depend on its specific application. For instance:

Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylate derivatives: Compounds with similar thiophene ring structures.

Nitrothiophene derivatives: Compounds with nitro groups attached to thiophene rings.

Acrylamide derivatives: Compounds containing the acrylamide functional group.

Uniqueness

Combination of Functional Groups: The unique combination of nitro, acrylamide, and ester groups in a single molecule.

Potential Biological Activity: The presence of multiple bioactive groups suggests diverse biological applications.

This outline provides a comprehensive overview of the compound and its potential applications

Biologische Aktivität

(E)-Ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core, which is known for its pharmacological properties. The presence of the nitro group and the ethyl carboxylate moiety contributes to its reactivity and interaction with biological targets.

Chemical Formula : C₁₅H₁₅N₃O₃S₂

Molecular Weight : 341.42 g/mol

IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. For instance, compounds similar to this one demonstrated IC₅₀ values indicating potent inhibition of these enzymes, suggesting potential anti-inflammatory properties .

- Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells.

- Gene Expression Modulation : Some thiophene derivatives have been reported to negatively regulate pro-inflammatory cytokines (e.g., TNF-α, IL-8) and inhibit signaling pathways such as NF-κB, contributing to their anti-inflammatory effects .

Anticancer Activity

Recent studies indicate that thiophene derivatives exhibit promising anticancer activity. For example, an analog of the compound was noted for its selective lethality towards cancer cells and oncogene-induced senescent cells, suggesting a targeted approach in cancer therapy.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene-based compounds. In vivo studies demonstrated significant reductions in inflammation markers when administered at specific doses, showcasing their therapeutic potential in treating inflammatory diseases .

Antimicrobial Properties

Thiophene derivatives have shown antimicrobial activity against various bacterial strains. Studies reported that modifications at specific positions on the thiophene ring significantly influenced their antimicrobial efficacy against pathogens like Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 mg/L for resistant strains .

Study 1: Anticancer Efficacy

A study focused on a related thiophene compound revealed that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound exhibited an IC₅₀ value in the low micromolar range, indicating strong anticancer potential.

Study 2: Anti-inflammatory Mechanism

In a model of acute lung injury, a thiophene derivative was administered at doses of 50 mg/kg, resulting in a reduction of inflammatory cytokines by over 60%. This effect was attributed to the inhibition of mast cell degranulation and the blockade of key inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ Value | Remarks |

|---|---|---|---|

| Compound A | COX Inhibition | 29.2 µM | Effective anti-inflammatory agent |

| Compound B | Antimicrobial | 16 mg/L | Effective against resistant bacteria |

| Compound C | Anticancer | Low µM | Induces apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSGWEPAAQTDJZ-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.